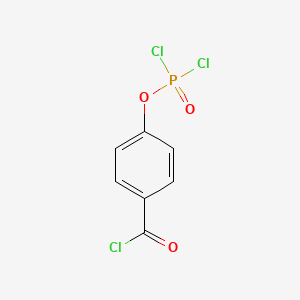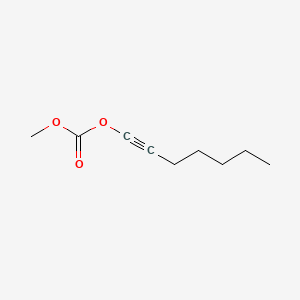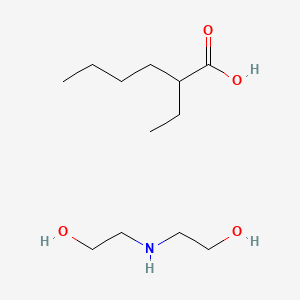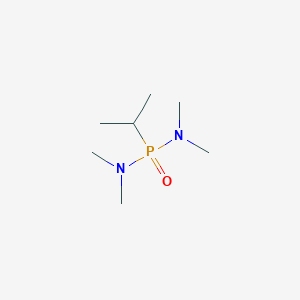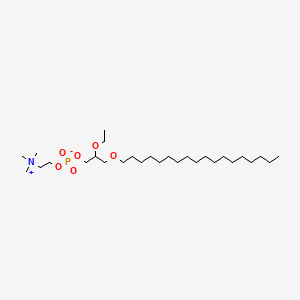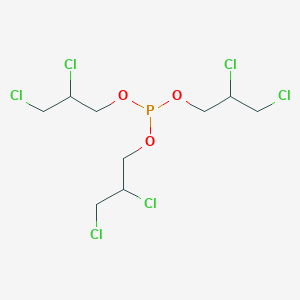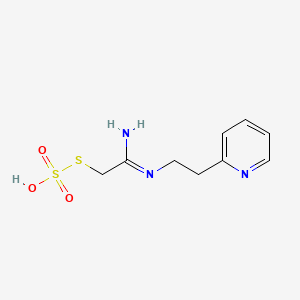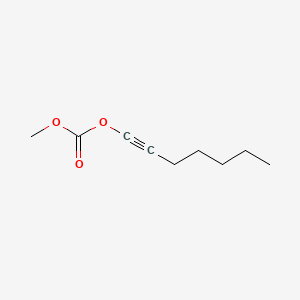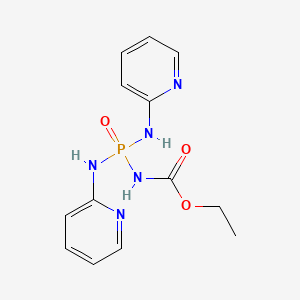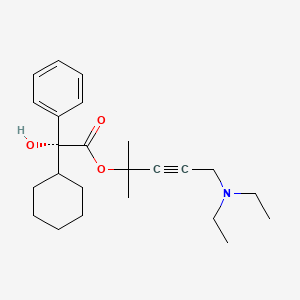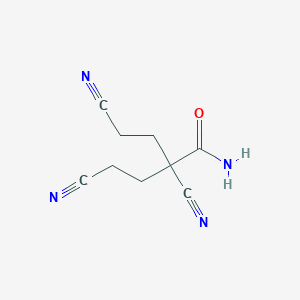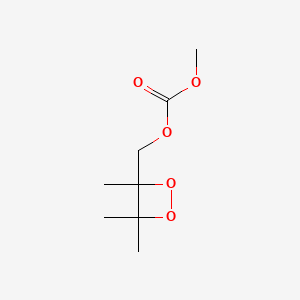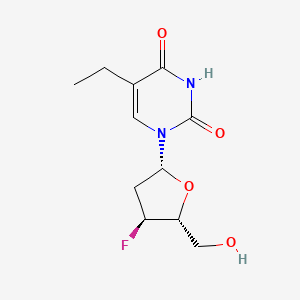
3'-Fluoro-2',3'-dideoxy-5-ethyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Fluoro-2’,3’-dideoxy-5-ethyluridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom at the 3’ position and an ethyl group at the 5’ position. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and antiviral research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-2’,3’-dideoxy-5-ethyluridine typically involves multiple steps, starting from a suitable uridine derivative. The introduction of the fluorine atom at the 3’ position can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The ethyl group at the 5’ position can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Fluoro-2’,3’-dideoxy-5-ethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ethyl positions using nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers or amines.
Aplicaciones Científicas De Investigación
3’-Fluoro-2’,3’-dideoxy-5-ethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential tool for genetic research.
Medicine: Investigated for its antiviral properties, particularly against HIV and other retroviruses. It acts by inhibiting viral replication.
Industry: Potential use in the development of antiviral drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3’-Fluoro-2’,3’-dideoxy-5-ethyluridine involves its incorporation into viral DNA during replication. The presence of the fluorine atom at the 3’ position prevents further elongation of the DNA chain, effectively terminating viral replication. This makes it a potent inhibitor of viral polymerases. The ethyl group at the 5’ position enhances its stability and bioavailability.
Comparación Con Compuestos Similares
3’-Fluoro-2’,3’-dideoxyuridine: Lacks the ethyl group at the 5’ position.
2’,3’-Dideoxy-3’-fluorouridine: Similar structure but without the ethyl group.
Emtricitabine: Contains a sulfur atom in place of the oxygen in the sugar ring and lacks the ethyl group.
Uniqueness: 3’-Fluoro-2’,3’-dideoxy-5-ethyluridine is unique due to the combination of the fluorine atom at the 3’ position and the ethyl group at the 5’ position. This combination enhances its antiviral activity and stability compared to other similar compounds.
Propiedades
Número CAS |
108895-53-0 |
|---|---|
Fórmula molecular |
C11H15FN2O4 |
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
5-ethyl-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O4/c1-2-6-4-14(11(17)13-10(6)16)9-3-7(12)8(5-15)18-9/h4,7-9,15H,2-3,5H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
Clave InChI |
SSFQGWVTTOGGKN-DJLDLDEBSA-N |
SMILES isomérico |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
SMILES canónico |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


